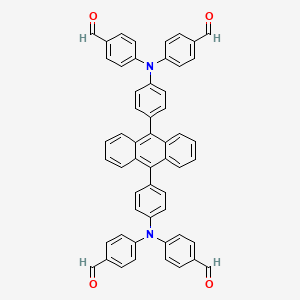
4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its anthracene core linked to phenylene and azanetriyl groups, each terminating in a benzaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde typically involves a multi-step organic synthesis route. The process begins with the preparation of anthracene-9,10-diylbis(4,1-phenylene) as the core structure. This intermediate is then reacted with azanetriyl groups under controlled conditions to form the bis(azanetriyl) derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzaldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
科学的研究の応用
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various substrates, altering their fluorescence and enabling their detection and analysis. The pathways involved include energy transfer processes and electron transfer mechanisms, which are crucial for its function as a fluorescent probe .
類似化合物との比較
Similar Compounds
4,4’-((Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid): Similar in structure but with ethyne linkages instead of azanetriyl groups.
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: Lacks the azanetriyl groups and benzaldehyde moieties, making it less complex
Uniqueness
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is unique due to its combination of anthracene, phenylene, azanetriyl, and benzaldehyde groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise detection and analysis of molecular interactions .
生物活性
4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound notable for its potential biological activities. This compound belongs to a class of organic materials that have gained attention due to their unique structural properties and applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C54H36N2O4
- Molecular Weight : 776.87 g/mol
- CAS Number : Not available
- Structure : The compound features an anthracene core linked by phenylene and azanetriyl groups, which contribute to its electronic properties and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Several studies have investigated the cytotoxic effects of anthracene derivatives, including the target compound. Research indicates that compounds with anthracene moieties exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis (programmed cell death) through mitochondrial pathways.
- Cell Lines Tested : Commonly tested cell lines include:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Studies
-
Study on MCF-7 Cells :
- Findings : Treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours.
- Methodology : MTT assay was used to assess cell viability, and flow cytometry was employed to analyze apoptosis.
-
Study on HeLa Cells :
- Findings : The compound induced significant morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing.
- Methodology : Annexin V/PI staining was used to quantify apoptotic cells.
-
A549 Cell Line Study :
- Findings : IC50 values were determined to be approximately 15 µM, suggesting moderate potency against lung cancer cells.
- Methodology : Cell cycle analysis revealed G0/G1 phase arrest.
Data Table of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Assay Type |
|---|---|---|---|
| MCF-7 | 10 | ROS generation, apoptosis | MTT assay |
| HeLa | 12 | Apoptosis via mitochondrial pathway | Annexin V/PI |
| A549 | 15 | G0/G1 phase arrest | Cell cycle analysis |
特性
分子式 |
C54H36N2O4 |
|---|---|
分子量 |
776.9 g/mol |
IUPAC名 |
4-(4-formyl-N-[4-[10-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C54H36N2O4/c57-33-37-9-21-43(22-10-37)55(44-23-11-38(34-58)12-24-44)47-29-17-41(18-30-47)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)42-19-31-48(32-20-42)56(45-25-13-39(35-59)14-26-45)46-27-15-40(36-60)16-28-46/h1-36H |
InChIキー |
SFFIQXXUDLMGCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















